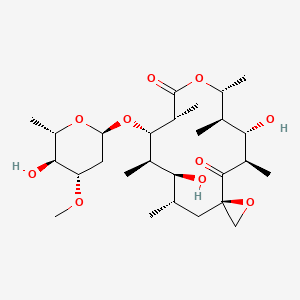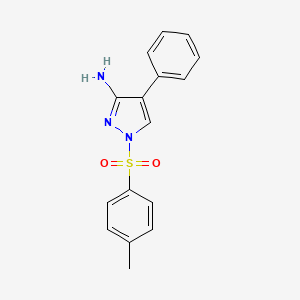
3-(2-carboxybenzyl)isocoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Carboxybenzyl)isocoumarin is a heterocyclic compound that belongs to the isocoumarin family.
准备方法
Synthetic Routes and Reaction Conditions
One of the novel methods for synthesizing 3-(2-carboxybenzyl)isocoumarin involves a metal-free synthesis through a sequential O-acylation/Wittig reaction. This method utilizes readily accessible (2-carboxybenzyl)-triphenylphosphonium bromide and diverse chlorides to produce various 1H-isochromen-1-one in the presence of triethylamine . The reaction conditions exhibit high functional group tolerance and excellent yields, up to 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the metal-free synthesis method mentioned above can be adapted for large-scale production due to its efficiency and high yield .
化学反应分析
Types of Reactions
3-(2-Carboxybenzyl)isocoumarin undergoes various chemical reactions, including reduction, oxidation, and substitution. For instance, reduction with sodium borohydride leads to the formation of corresponding 3-carboxyaryl-3,4-dihydroisocoumarins or isomeric dihydrophthalides .
Common Reagents and Conditions
Reduction: Sodium borohydride in an alkaline medium is commonly used for the reduction of this compound.
Oxidation and Substitution: Specific reagents and conditions for these reactions are less documented but can be inferred based on the general reactivity of isocoumarins.
Major Products Formed
Reduction Products: 3-carboxyaryl-3,4-dihydroisocoumarins or 3-(2-carboxybenzyl)-2-benzofuran-1(3H)-ones.
科学研究应用
3-(2-Carboxybenzyl)isocoumarin has significant applications in various scientific research fields:
作用机制
The mechanism of action of 3-(2-carboxybenzyl)isocoumarin is primarily related to its interaction with various biological targets. It exhibits its effects through enzyme inhibition, antibacterial, antifungal, and anticancer activities. The specific molecular targets and pathways involved are still under investigation, but its structure allows it to interact with multiple biological systems .
相似化合物的比较
Similar Compounds
3-(2-Carboxyphenyl)isocoumarin: Similar in structure but differs in the position of the carboxyl group.
3,4-Dihydroisocoumarins: Reduced forms of isocoumarins with different substituents.
Uniqueness
3-(2-Carboxybenzyl)isocoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
5982-23-0 |
|---|---|
分子式 |
C17H12O4 |
分子量 |
280.27 g/mol |
IUPAC 名称 |
2-[(1-oxoisochromen-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H12O4/c18-16(19)14-7-3-1-5-11(14)9-13-10-12-6-2-4-8-15(12)17(20)21-13/h1-8,10H,9H2,(H,18,19) |
InChI 键 |
GCFOLLWPQAGLCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)CC3=CC=CC=C3C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)CC3=CC=CC=C3C(=O)O |
Key on ui other cas no. |
5982-23-0 |
同义词 |
F 1375 F-1375 F1375 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1212293.png)




![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)







